molecular formula C25H26ClN5 B2506553 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877647-15-9

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2506553
CAS No.: 877647-15-9
M. Wt: 431.97
InChI Key: PTXQMAKQNKJDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key substituents include a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-(o-tolyl)piperazinyl moiety at position 5. The o-tolyl group (ortho-methylphenyl) on the piperazine ring distinguishes it from analogs with simpler aryl or halogenated substituents. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are studied for diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5/c1-17-6-4-5-7-22(17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-8-10-21(26)11-9-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXQMAKQNKJDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its potential as an anticancer agent and its effects on various biological pathways.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance. The presence of the 4-chlorophenyl and o-tolyl-piperazine substituents enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often assessed using the MTT assay, where the viability of cancer cells is measured after treatment with the compound.

  • Case Study : A study involving a related pyrazolo[1,5-a]pyrimidine showed promising results against glioblastoma cell lines, indicating that modifications to the structure can enhance efficacy against specific cancer types .

Kinase Inhibition

Kinase inhibition is a critical mechanism through which many anticancer agents exert their effects. The compound's ability to inhibit specific kinases may contribute to its anticancer properties. For example, related compounds have shown low micromolar activity against kinases involved in oncogenic signaling pathways such as AKT .

  • Research Findings : In vitro studies indicated that certain derivatives could inhibit 3D neurosphere formation in glioma stem cells while exhibiting minimal toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been evaluated for antimicrobial activity. Compounds with similar structures have shown significant antimicrobial effects against various pathogens.

  • Antimicrobial Testing : The antimicrobial activity is typically evaluated using standard methods such as the tube dilution technique. Compounds exhibiting comparable efficacy to standard drugs like ciprofloxacin are considered promising candidates for further development .

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact at the molecular level with their biological targets. Such studies have been conducted to predict binding affinities and elucidate mechanisms of action.

  • Docking Results : Preliminary docking studies suggest that the compound may interact favorably with specific targets involved in cancer progression and microbial resistance . This computational approach aids in optimizing the chemical structure for enhanced biological activity.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer activity by inhibiting various cancer cell lines. The compound has been studied for its potential to act as an antitumor agent through mechanisms such as:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that certain derivatives can exhibit significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that these compounds can be comparable to standard antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. In this study, the synthesized compounds were tested against a panel of bacteria and fungi. The findings demonstrated that some derivatives had comparable efficacy to established antimicrobial agents like ciprofloxacin and fluconazole .

Summary Table of Applications

ApplicationMechanismReference
AnticancerInhibition of cell proliferation and induction of apoptosis
AntimicrobialInhibition of microbial growth

Comparison with Similar Compounds

Key Observations:

  • 4-Chlorophenyl vs. Phenyl: The 4-chlorophenyl group in 12b enhances safety (non-mutagenic) and efficacy (higher TI) compared to phenyl-substituted 12a .
  • Piperazinyl Substituents : The o-tolyl group in the target compound may improve lipophilicity and receptor binding compared to simpler piperidinyl or unsubstituted piperazinyl analogs (e.g., 12b, 12a) .

Therapeutic Index and Cytotoxicity

Pyrazolo[1,5-a]pyrimidines exhibit varying therapeutic indices (TI), calculated as the ratio of cytotoxicity in normal vs. cancer cells:

Compound TI (A549 Lung Cancer) TI (Caco-2 Colorectal Cancer) Cytotoxicity Prediction
12b 7.52 10.24 Non-toxic
12a <7.52 (inferred) <10.24 (inferred) Non-toxic
Doxorubicin 2.42 2.67 Highly toxic
  • 12b outperforms both 12a and the standard chemotherapeutic doxorubicin, indicating a broader safety margin .

Antioxidant and Anti-Arthritic Activity

Antioxidant Activity (DPPH and ABTS Radical Scavenging):

Compound DPPH IC50 (mg/mL) ABTS Inhibition (%) Total Antioxidant Capacity (TAC, mg gallic acid/g)
12b 18.33 ± 0.04 28.23 ± 0.06 31.27 ± 0.07
12a Similar to 12b Similar to 12b 30.58 ± 0.07

Anti-Arthritic Activity (Proteinase Inhibition):

Compound Proteinase Denaturation Inhibition (%) Proteinase Activity Inhibition (%)
12b 17.55 ± 0.04 16.25 ± 0.04
12a 16.24 ± 0.04 14.91 ± 0.03
Diclofenac 49.33 ± 0.11 41.88 ± 0.09
  • 12b shows marginally superior antioxidant and anti-arthritic activity compared to 12a, attributed to electron-withdrawing 4-chlorophenyl enhancing radical scavenging and enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.